N-(2-Aminophenyl)-2-benzylbenzamide
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Overview
Description
N-(2-Aminophenyl)-2-benzylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a benzylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-benzylbenzamide typically involves the condensation of 2-aminobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-Aminophenyl)-2-benzylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an HDAC inhibitor, which can modulate gene expression and has implications in cancer therapy.
Medicine: Investigated for its antiproliferative and antifibrotic activities, making it a candidate for the treatment of cancer and fibrotic diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-benzylbenzamide primarily involves the inhibition of HDAC enzymes. By binding to the active site of HDACs, the compound prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-benzamide: Another HDAC inhibitor with similar structural features but lacking the benzyl group.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A dual inhibitor of Bcr-Abl and HDAC, showing potential in cancer therapy.
Uniqueness
N-(2-Aminophenyl)-2-benzylbenzamide is unique due to its specific structural configuration, which enhances its binding affinity to HDAC enzymes. The presence of the benzyl group provides additional hydrophobic interactions, making it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C20H18N2O |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-benzylbenzamide |
InChI |
InChI=1S/C20H18N2O/c21-18-12-6-7-13-19(18)22-20(23)17-11-5-4-10-16(17)14-15-8-2-1-3-9-15/h1-13H,14,21H2,(H,22,23) |
InChI Key |
DBDHJNLFQIVJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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